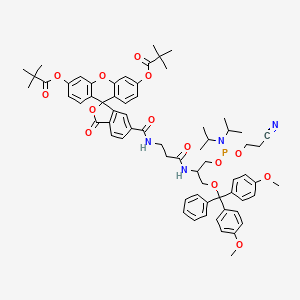

6-Fluorescein Serinol Phosphoramidite

Description

Properties

Molecular Formula |

C67H75N4O14P |

|---|---|

Molecular Weight |

1191.3 g/mol |

IUPAC Name |

[6-[[3-[[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]amino]-3-oxopropyl]carbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C67H75N4O14P/c1-42(2)71(43(3)4)86(80-36-16-34-68)81-41-48(40-79-66(45-17-14-13-15-18-45,46-20-24-49(77-11)25-21-46)47-22-26-50(78-12)27-23-47)70-59(72)33-35-69-60(73)44-19-30-53-56(37-44)67(85-61(53)74)54-31-28-51(82-62(75)64(5,6)7)38-57(54)84-58-39-52(29-32-55(58)67)83-63(76)65(8,9)10/h13-15,17-32,37-39,42-43,48H,16,33,35-36,40-41H2,1-12H3,(H,69,73)(H,70,72) |

InChI Key |

GIUBJQWDYGXGQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)NC(=O)CCNC(=O)C4=CC5=C(C=C4)C(=O)OC56C7=C(C=C(C=C7)OC(=O)C(C)(C)C)OC8=C6C=CC(=C8)OC(=O)C(C)(C)C |

Origin of Product |

United States |

Chemical Design and Synthetic Methodologies of 6 Fluorescein Serinol Phosphoramidite

Synthetic Routes for Phosphoramidite (B1245037) Monomer Derivatization

The synthesis of 6-Fluorescein Serinol Phosphoramidite is a multi-step process that involves the careful integration of the fluorescein (B123965) dye, the construction of a stable serinol backbone, and the strategic use of protecting groups to ensure high coupling efficiency and yield during automated DNA synthesis.

Integration of the Fluorescein Moiety (e.g., 6-Carboxyfluorescein)

The introduction of the fluorescein molecule is a critical step in the synthesis of the phosphoramidite. Typically, a derivative of fluorescein, such as 6-carboxyfluorescein (B556484) (6-FAM), is used as the starting point. glenresearch.comnih.gov This derivative provides a convenient carboxylic acid handle for covalent attachment to the serinol backbone.

The synthesis often involves the protection of the phenolic hydroxyl groups of fluorescein to prevent unwanted side reactions during the subsequent steps of phosphoramidite preparation and oligonucleotide synthesis. researchgate.net Pivaloyl groups are commonly employed for this purpose, as they are stable throughout the synthesis and can be removed during the final deprotection of the oligonucleotide. researchgate.net The protected carboxyfluorescein is then activated, often as an N-hydroxysuccinimide (NHS) ester, to facilitate its efficient coupling to an amino group on the serinol linker. glenresearch.com This amide bond formation is a robust and widely used method for attaching labels to oligonucleotides. researchgate.net

Fluorescein and its derivatives are chosen for their stability under the conditions of oligonucleotide synthesis and deprotection. researchgate.net This stability ensures that the fluorescent properties of the dye are not compromised during the entire process of creating the labeled oligonucleotide.

Design of the Serinol (1,3-Diol) Backbone

Non-nucleosidic phosphoramidites are commonly based on either 1,2-diol or 1,3-diol backbones. glenresearch.combiosyn.com The 1,3-diol structure of the serinol backbone provides enhanced stability compared to 1,2-diol backbones. glenresearch.combiosyn.com The primary issue with 1,2-diols is their propensity to undergo a dephosphorylation reaction. glenresearch.combiosyn.com This side reaction proceeds through a favored 5-membered cyclic phosphate (B84403) intermediate, leading to the loss of the fluorescent label during the deprotection steps of oligonucleotide synthesis. glenresearch.combiosyn.com

In contrast, the 1,3-diol backbone of serinol would have to form a 6-membered cyclic phosphate intermediate to undergo a similar elimination reaction. glenresearch.combiosyn.com The formation of this 6-membered ring is energetically less favorable, making the elimination reaction virtually non-existent. glenresearch.combiosyn.com This inherent stability of the 1,3-diol structure prevents the undesired loss of the fluorescein label, ensuring a higher yield of correctly labeled oligonucleotides. glenresearch.com

Incorporating non-nucleosidic linkers like serinol into an oligonucleotide can potentially alter the regular spacing of the phosphate backbone, which could affect the hybridization properties of the modified oligonucleotide. The serinol backbone, being an acyclic nucleic acid analogue, is designed to mimic the three-carbon spacing between the 5'- and 3'-hydroxyls of a natural nucleotide. glenresearch.com However, structural studies of serinol nucleic acids (SNA) have shown that the nucleobases are positioned one atom further away from the backbone compared to standard nucleic acids. glenresearch.com

Strategic Application of Protecting Groups in Synthesis

The successful synthesis of phosphoramidites and their subsequent use in automated oligonucleotide synthesis are heavily reliant on the strategic use of protecting groups. wikipedia.org These groups temporarily block reactive functional groups, preventing them from participating in unwanted side reactions. wikipedia.org

In the synthesis of this compound, several protecting groups are essential:

Pivaloyl groups: As mentioned earlier, these are used to protect the hydroxyl groups of the fluorescein moiety. researchgate.net

Cyanoethyl group: This group protects the phosphorus atom in the phosphoramidite. It is stable during the coupling reaction but can be readily removed at the end of the synthesis. nih.gov

Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl group of the serinol backbone. nih.govwikipedia.org

The 4,4'-dimethoxytrityl (DMT) group plays a pivotal role in solid-phase oligonucleotide synthesis. Its primary function is to protect the 5'-hydroxyl group of the phosphoramidite monomer, preventing self-polymerization and ensuring that coupling occurs only at the desired 5'-end of the growing oligonucleotide chain. nih.gov

At the beginning of each coupling cycle, the DMT group from the previously added nucleotide is removed by treatment with a mild acid, such as trichloroacetic acid (TCA). This deprotection step yields a free 5'-hydroxyl group, which is then ready to react with the next incoming phosphoramidite. The removal of the DMT group releases the dimethoxytrityl cation, which has a characteristic orange color. The intensity of this color can be measured spectrophotometrically and is directly proportional to the amount of DMT cation released. This provides a real-time, quantitative measure of the coupling efficiency of the previous step. By monitoring the DMT release at each cycle, the success of the oligonucleotide synthesis can be tracked, and any drops in coupling efficiency can be immediately identified.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₆₇H₇₅N₄O₁₄P |

| Molecular Weight | 1191.3 g/mol |

| CAS Number | 1275574-87-2 |

Data sourced from Glen Research. biosyn.com

Table 2: Protecting Groups in this compound Synthesis

| Functional Group Protected | Protecting Group | Key Features |

|---|---|---|

| 5'-Hydroxyl (Serinol) | Dimethoxytrityl (DMT) | Acid-labile; allows for monitoring of coupling efficiency. |

| Phosphorus | 2-Cyanoethyl | Base-labile; stable during synthesis cycles. nih.gov |

Utilization of Other Protecting Groups (e.g., Fmoc, Cyanoethyl)

The successful synthesis of oligonucleotides via the phosphoramidite method hinges on a robust protecting group strategy to prevent unwanted side reactions at various nucleophilic sites. journalirjpac.comtwistbioscience.com In the structure of this compound and related modifiers, specific protecting groups are employed for temporary shielding of reactive functional groups.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group commonly used for the protection of primary amino groups. total-synthesis.comgoogle.com In the context of modified phosphoramidites, such as an Amino-Modifier Serinol Phosphoramidite, the amino group is protected with Fmoc. glenresearch.comglenresearch.com This protection is advantageous because the Fmoc group is stable to the standard conditions of the oligonucleotide synthesis cycle but can be readily removed under mild basic conditions. google.comnih.gov This allows for strategies where the amine can be deprotected while the oligonucleotide is still attached to the solid support for on-column conjugation, or it can be removed during the final deprotection step for subsequent labeling in solution. glenresearch.com

The 2-cyanoethyl (CE) group is the standard choice for protecting the phosphorus atom of the phosphoramidite moiety. journalirjpac.comumich.edu This group shields the phosphite (B83602) triester during the coupling reaction and subsequent synthesis cycles. biotage.com The cyanoethyl group is stable throughout the chain assembly but is efficiently removed by β-elimination under the mild alkaline conditions used during the final cleavage and deprotection step, typically with aqueous ammonia (B1221849). twistbioscience.combiotage.com The use of the cyanoethyl group was a significant advancement over earlier methods that used methyl groups, as it eliminated the need for the toxic and malodorous thiophenol for deprotection. biotage.com The combination of the Fmoc group for amino modification and the cyanoethyl group for phosphate protection provides an orthogonal protection scheme that is highly compatible with modern oligonucleotide synthesis. google.com

| Protecting Group | Abbreviation | Function | Deprotection Condition | Reference |

|---|---|---|---|---|

| 9-fluorenylmethoxycarbonyl | Fmoc | Protects primary amino groups | Mild base (e.g., DBU, piperidine, or ammonia during final deprotection) | glenresearch.comgoogle.comnih.gov |

| 2-cyanoethyl | CE | Protects the internucleotidic phosphate | Mild alkali (β-elimination, e.g., aqueous ammonia) | twistbioscience.combiotage.comwikipedia.org |

Automation Compatibility in Solid-Phase Oligonucleotide Synthesis

This compound is specifically designed for use in automated, solid-phase oligonucleotide synthesis. This methodology involves the sequential addition of nucleotide building blocks to a growing chain that is covalently attached to a solid support, typically controlled pore glass (CPG). cambio.co.ukglenresearch.com The entire process is performed by a computer-controlled instrument, which ensures high efficiency, reproducibility, and throughput. nih.govresearchgate.net

Integration with Automated DNA Synthesizers

The phosphoramidite chemistry, for which this compound is an exemplar, is the gold standard for automated DNA synthesis. twistbioscience.com The reagent is typically dissolved in anhydrous acetonitrile (B52724) and placed on a designated port on the DNA synthesizer. metkinenchemistry.com The instrument's software controls the precise delivery of the phosphoramidite, activator (such as 1H-tetrazole or 4,5-dicyanoimidazole), and other necessary reagents to the synthesis column in a predefined cycle. biotage.comresearchgate.net This seamless integration allows for the incorporation of the fluorescein label at any desired position within the oligonucleotide sequence—typically at the 5' terminus. cambio.co.ukglenresearch.com The stability of the phosphoramidite in solution for a reasonable duration (e.g., 2-3 days) is a critical factor for its successful use in automated synthesizers. metkinenchemistry.com

Optimization of Coupling Cycles and Reaction Conditions

The efficiency of the coupling step is paramount for achieving a high yield of the full-length, correctly labeled oligonucleotide. For fluorescent phosphoramidites like this compound, the coupling time may need to be extended compared to standard nucleoside phosphoramidites. This is due to the steric bulk of the dye moiety, which can slow down the reaction kinetics. nih.gov

Manufacturers often provide specific recommendations for coupling times. For this compound, a coupling time of 12-15 minutes is recommended to ensure high coupling efficiency. glenresearch.comcambio.co.uk In contrast, standard 6-FAM phosphoramidites may require a shorter, 3-minute coupling time. metkinenchemistry.com The optimization of this step is crucial, as incomplete coupling leads to "failure sequences" that lack the fluorescent label and must be removed during purification. The synthesizer automates this extended coupling step, ensuring that the optimized conditions are consistently applied.

| Phosphoramidite Type | Recommended Coupling Time | Rationale | Reference |

|---|---|---|---|

| This compound | 12-15 minutes | Increased steric hindrance from the serinol backbone and dye structure. | glenresearch.comcambio.co.uk |

| Standard 5'-(6-Fluorescein) Phosphoramidite (6-FAM) | 3 minutes | Standard conditions for less sterically hindered modifiers. | metkinenchemistry.com |

| General DNA Phosphoramidites | ~120-180 seconds | Standard automated synthesizer protocol for natural nucleosides. | nih.gov |

Post-Synthetic Processing and Purification Methodologies

Following the completion of the automated synthesis, the oligonucleotide is still attached to the solid support and fully protected. nih.gov A series of post-synthetic steps are required to yield the final, purified, and biologically active fluorescently labeled product.

Cleavage and Deprotection Strategies for Labeled Oligonucleotides

The first step in post-synthetic processing is the cleavage of the oligonucleotide from the solid support and the removal of all protecting groups (deprotection). nih.gov This is typically accomplished in a single step by treating the solid support with a basic solution. glenresearch.com Concentrated aqueous ammonium (B1175870) hydroxide (B78521) is the most common reagent for this purpose. glenresearch.comaatbio.com This treatment cleaves the succinate (B1194679) linker attaching the oligonucleotide to the CPG support and removes the cyanoethyl groups from the phosphate backbone and the acyl protecting groups from the nucleobases. biotage.com

When deprotecting fluorescein-labeled oligonucleotides, care must be taken as the dye can be sensitive to certain conditions. For instance, when using a mixture of aqueous methylamine (B109427) and ammonium hydroxide (AMA), which is often used for rapid deprotection, a non-fluorescent impurity can form. glenresearch.comcambio.co.uk To mitigate this, a modified protocol is recommended: an initial deprotection with ammonium hydroxide for 30 minutes at room temperature, followed by the addition of an equal volume of 40% methylamine to complete the deprotection (e.g., 10 minutes at 65°C). glenresearch.comcambio.co.uk Standard deprotection with ammonium hydroxide alone, typically overnight at 55°C, is also effective and widely used. glenresearch.com

Chromatographic Purification Techniques (e.g., HPLC, Reverse-Phase Chromatography)

Crude synthetic oligonucleotides, especially those with modifications, are a heterogeneous mixture containing the full-length product along with various failure sequences (truncated oligonucleotides) and residual protecting groups. labcluster.comymc.eu Therefore, a purification step is essential to isolate the desired labeled oligonucleotide. nih.gov

High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying dye-labeled oligonucleotides. labcluster.com Specifically, ion-pair reversed-phase HPLC (IP-RP-HPLC) is highly effective. nih.govresearchgate.net This technique separates molecules based on hydrophobicity. labcluster.com The negatively charged phosphate backbone of the oligonucleotide is neutralized by an ion-pairing agent (e.g., triethylammonium (B8662869) acetate), allowing the oligonucleotide to be retained on a hydrophobic stationary phase (like C18). elementlabsolutions.comox.ac.uk

The presence of the fluorescein label significantly increases the hydrophobicity of the full-length oligonucleotide, causing it to be retained more strongly on the column than the unlabeled failure sequences. labcluster.com This difference in retention provides excellent separation of the target product from impurities. researchgate.netmz-at.de The elution is typically achieved using a gradient of an organic solvent, such as acetonitrile, in the mobile phase. ox.ac.uk The high resolution of RP-HPLC allows for the generation of highly pure fluorescently labeled oligonucleotides suitable for the most demanding applications. mz-at.de

Quality Control and Analytical Assessment in Research (excluding basic identification data)

The quality and purity of this compound are paramount for its successful application in research, particularly in the automated synthesis of oligonucleotides. lcms.cz Stringent quality control is essential because any impurities present in the phosphoramidite raw material can be incorporated into the growing oligonucleotide chain, propagating errors and leading to the accumulation of undesired by-products. lcms.cz Consequently, comprehensive analytical assessment is a critical step to ensure the reliability and reproducibility of experiments. lcms.cz

A variety of analytical techniques are employed to assess the purity, stability, and performance of this compound batches. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a cornerstone method for determining the purity of the phosphoramidite and the resulting labeled oligonucleotides. glenresearch.com In one study comparing various fluorescein phosphoramidites, this compound was shown to perform exceptionally well. glenresearch.com When used to label the 5' terminus of a test oligonucleotide, subsequent analysis by reverse-phase HPLC indicated that the resulting product was essentially 100% pure. glenresearch.com

The inherent chemical design of this compound contributes to its quality and stability during synthesis. The use of a serinol backbone, which is a 1,3-diol structure, is a significant advantage over older 1,2-diol backbones. glenresearch.com The 1,3-diol arrangement is not prone to the dephosphorylation side reactions that can occur with 1,2-diols, which can form a more favorable 5-membered cyclic phosphate intermediate, leading to loss of the fluorescent label. glenresearch.com Additionally, the phenolic hydroxyl groups on the fluorescein molecule are protected, often as pivaloyl esters, to prevent unwanted side-reactions during the oligonucleotide synthesis cycle. atdbio.com

An in-process quality control check involves monitoring the release of the dimethoxytrityl (DMTr) group during synthesis. biosearchtech.com The DMTr group protects the hydroxyl group where the phosphoramidite couples to the growing oligonucleotide chain. Its release can be quantified to monitor the coupling efficiency of each step, providing real-time assessment of the reagent's performance. biosearchtech.com

The following table summarizes the key analytical methods used in the quality assessment of this compound in a research setting.

| Analytical Technique | Parameter Assessed | Detailed Research Findings |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity of final labeled oligonucleotide | Demonstrated the ability to yield essentially 100% pure product oligonucleotides. glenresearch.com |

| Liquid Chromatography-Ultra Violet-Mass Spectrometry (LC-UV-MS) | Purity and Identity | A single method can be used to assess overall product purity and provide mass confirmation. lcms.cz |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | Used to assess the purity of phosphoramidite batches and confirm molecular structure. |

| Spectroscopic Analysis | Fluorescent Performance & Identity | Confirms the presence and performance of the fluorescein component; UV/Visible spectrum analysis verifies fluorescein's presence in all components. glenresearch.comsbsgenetech.com |

| Karl Fischer Titration | Moisture Content | Employed to determine the water content of the phosphoramidite batch, which is critical for stability. |

| MicroGel Capillary Electrophoresis | Separation Efficiency | Effectively separates fluorescent dye-labeled oligonucleotides from unlabeled products. nih.gov |

Advanced Research Applications in Nucleic Acid Chemistry and Molecular Biology

Site-Specific Fluorescent Labeling of Oligonucleotides

The ability to introduce fluorescent labels at specific positions within an oligonucleotide sequence is crucial for a wide range of applications. "6-Fluorescein Serinol Phosphoramidite" provides a versatile tool for achieving such site-specific labeling.

Terminal labeling involves the attachment of a fluorescent dye to either the 5' or 3' end of an oligonucleotide. "this compound" is well-suited for 5' terminal labeling. glenresearch.com During solid-phase oligonucleotide synthesis, it can be added as the final monomer to the 5'-terminus. aatbio.comntsbio.com The presence of a dimethoxytrityl (DMT) group on the phosphoramidite (B1245037) allows for the quantification of coupling efficiency, ensuring successful labeling. glenresearch.com

For 3' terminal labeling, a corresponding "6-Fluorescein Serinol CPG" (Controlled Pore Glass) solid support is utilized. glenresearch.comglenresearch.com The oligonucleotide is synthesized starting from this modified support, resulting in the incorporation of the fluorescein (B123965) label at the 3'-terminus. glenresearch.com This method effectively blocks the 3'-end from polymerase extension and exonuclease digestion. glenresearch.com

| Labeling Position | Reagent | Description |

| 5'-Terminus | This compound | Added as the final monomer during synthesis. aatbio.comntsbio.com |

| 3'-Terminus | 6-Fluorescein Serinol CPG | The starting point for oligonucleotide synthesis. glenresearch.comglenresearch.com |

Beyond terminal labeling, "this compound" can also be used to introduce a fluorescein label at an internal position within an oligonucleotide sequence. glenresearch.comglenresearch.com This is achieved by incorporating the phosphoramidite reagent at the desired cycle during automated DNA synthesis. This allows for the precise placement of the fluorescent marker within the nucleic acid chain. glenresearch.com The serinol backbone's design helps to minimize structural distortion of the DNA duplex upon internal incorporation. glenresearch.com

Another strategy for internal labeling involves using a modified nucleoside phosphoramidite, such as Fluorescein-dT, which can be inserted into the sequence as a substitute for a thymidine (B127349) residue. ntsbio.comglenresearch.com This method allows for the placement of the fluorophore at specific thymidine sites within the oligonucleotide. atdbio.com

Incorporating multiple fluorescein molecules into a single oligonucleotide can enhance signal intensity. However, this can also lead to self-quenching, a phenomenon where the fluorescence of one fluorophore is diminished by the close proximity of another. nih.gov This occurs due to the formation of non-fluorescent dimers or energy transfer between adjacent dye molecules. google.com

To mitigate self-quenching, strategic placement of the fluorescent labels is crucial. The use of spacer phosphoramidites between multiple fluorescein units can increase the distance between the dyes, thereby reducing quenching interactions. glenresearch.com The long spacer arm of the serinol backbone in "this compound" itself helps to distance the bulky fluorophore from the phosphate (B84403) backbone, which can be advantageous when multiple labels are incorporated. glenresearch.com

Another approach to overcome quenching involves the use of nucleic acid sequences that inherently reduce the phenomenon. The fluorescence of fluorescein is known to be influenced by adjacent nucleobases, with guanine (B1146940) being a particularly effective quencher. rsc.orgnih.gov Therefore, designing sequences that avoid placing guanine residues next to the fluorescein label can help to maximize fluorescence output. nih.gov

Development of Fluorescent Probes and Biosensors

Fluorescently labeled oligonucleotides are fundamental components in the development of probes and biosensors for detecting and quantifying specific nucleic acid sequences.

Oligonucleotides labeled with "this compound" are widely used as probes in various hybridization assays, such as fluorescence in situ hybridization (FISH). nih.gov In these assays, the fluorescently labeled probe binds to its complementary target sequence, and the resulting fluorescence signal indicates the presence and location of the target nucleic acid. The bright fluorescence of 6-FAM makes it a popular choice for these applications. stratech.co.uk

| Assay Type | Role of Fluorescein-Labeled Oligonucleotide |

| Fluorescence in situ Hybridization (FISH) | Binds to specific DNA or RNA sequences within cells or tissues, allowing for visualization. nih.gov |

| Microarrays | Hybridizes to complementary sequences immobilized on a solid surface, enabling high-throughput analysis of gene expression or genetic variation. thermofisher.com |

| Real-Time PCR | Acts as a reporter probe where fluorescence is monitored in real-time to quantify the amount of amplified DNA. biosyn.com |

"this compound" is instrumental in the synthesis of sophisticated fluorescent probes like molecular beacons and those used in Förster Resonance Energy Transfer (FRET) assays.

Molecular Beacons are hairpin-shaped oligonucleotide probes with a fluorophore (like 6-FAM) at one end and a quencher at the other. nih.gov In the absence of a target, the hairpin structure holds the fluorophore and quencher in close proximity, resulting in quenched fluorescence. nih.govresearchgate.net Upon hybridization to a complementary target sequence, the hairpin opens, separating the fluorophore and quencher, leading to a significant increase in fluorescence. nih.gov Molecular beacons constructed with a serinol nucleic acid (SNA) backbone have shown enhanced affinity for target RNA and greater sensitivity compared to traditional DNA-based beacons. nih.gov

FRET-based probes utilize the principle of energy transfer between two different fluorophores, a donor and an acceptor. google.com When these two dyes are in close proximity (typically 10-100 Å), excitation of the donor fluorophore can result in energy transfer to the acceptor, which then emits fluorescence at its characteristic wavelength. nih.gov Oligonucleotides labeled with 6-FAM can serve as the donor in a FRET pair. These probes are designed so that a conformational change, such as hybridization to a target, alters the distance between the donor and acceptor, leading to a change in the FRET signal. This allows for the sensitive detection of nucleic acid hybridization events. google.com

Utility in Real-Time PCR and Quantitative Nucleic Acid Detection Methodologies (e.g., qPCR)

This compound is instrumental in the synthesis of fluorescently labeled oligonucleotide probes essential for real-time polymerase chain reaction (PCR) and quantitative PCR (qPCR). The 6-carboxyfluorescein (B556484) (6-FAM) moiety serves as a common reporter fluorophore in various probe-based qPCR chemistries, including TaqMan probes, Molecular Beacons, and Scorpion primers. genelink.combiosyn.com These probes are designed to hybridize to a specific target sequence within the amplified DNA. During the PCR process, the fluorescence of the 6-FAM dye is measured in real-time to quantify the amount of amplified product. europeanpharmaceuticalreview.com

A key advantage of using a serinol backbone in these probes lies in its chemical stability. The 1,3-diol structure of serinol is less susceptible to the dephosphorylation that can occur with 1,2-diol backbones during the oligonucleotide deprotection process. This enhanced stability ensures that the fluorescein label remains attached to the oligonucleotide probe, leading to more reliable and consistent fluorescent signals in qPCR assays. glenresearch.com The result is improved accuracy and sensitivity in the quantification of nucleic acids. nih.gov

| Application | Probe Type | Reporter Dye | Key Advantage of Serinol Backbone |

| Real-Time PCR (qPCR) | TaqMan Probes, Molecular Beacons | 6-FAM | Enhanced stability, preventing label loss during synthesis. |

| Allele-Specific PCR | Genotyping Probes | 6-FAM | High signal fidelity for accurate SNP detection. genelink.com |

| Multiplex PCR | Multiple Probes | 6-FAM (with other dyes) | Consistent probe performance for simultaneous target detection. |

Fabrication of Oligonucleotide Microarrays and Gene Chips

The fabrication of high-density oligonucleotide microarrays and gene chips relies on the precise, site-specific synthesis of thousands to millions of different DNA sequences on a solid support. nih.govumich.edu Fluorescently labeled oligonucleotides are central to the readout of these arrays, where they are used as probes to detect complementary sequences in a sample. This compound can be utilized in the in situ synthesis of these oligonucleotide probes directly on the microarray surface using phosphoramidite chemistry. nih.gov

The stability offered by the serinol linkage is also advantageous in this application. The multiple chemical steps involved in microarray fabrication can be harsh, and the robust nature of the serinol backbone helps to ensure the integrity of the fluorescent label throughout the synthesis and subsequent hybridization steps. glenresearch.com When a biological sample, such as fluorescently labeled cDNA from a cell, is applied to the microarray, the labeled molecules hybridize to their complementary probes on the chip. The array is then scanned, and the fluorescence intensity at each spot is measured to determine the expression level of the corresponding gene. The use of well-defined fluorescent probes synthesized with reagents like this compound is critical for the accuracy and reproducibility of gene expression profiling. nih.gov

| Microarray Fabrication Step | Role of this compound | Benefit of Serinol Backbone |

| Probe Synthesis | Incorporation of 6-FAM fluorescent label into oligonucleotide probes. | Chemical stability during multi-step synthesis. |

| Hybridization | Labeled probes on the array bind to complementary target molecules. | Maintains label integrity for accurate detection. |

| Signal Detection | Emits a fluorescent signal upon excitation for quantification. | Provides a strong and stable signal for high-quality data. |

Investigations in RNA Research

Labeling of RNA and Modified RNA Sequences

This compound is a versatile reagent for the fluorescent labeling of RNA and modified RNA sequences. The phosphoramidite chemistry allows for the site-specific incorporation of the 6-FAM label at the 5' end, 3' end, or internally within a synthetic RNA oligonucleotide. glenresearch.comatdbio.com This is particularly valuable for creating probes for a variety of RNA research applications.

The labeling process can be performed during solid-phase synthesis of the RNA molecule on an automated synthesizer. nih.gov This method provides precise control over the location of the fluorescent dye. Furthermore, enzymatic methods can be employed to label RNA post-synthesis. For instance, a 6-FAM labeled nucleotide triphosphate could potentially be incorporated by an RNA polymerase during in vitro transcription or added to the 3' end of an RNA molecule using a terminal transferase. jenabioscience.com

The ability to label modified RNA sequences is also of significant interest. Many cellular RNAs contain natural modifications that are crucial for their function. Synthetic RNAs incorporating these modifications can be fluorescently labeled using this compound to study their structural and functional properties. mdpi.comnih.gov

| Labeling Method | Position of Label | Type of RNA |

| Solid-Phase Synthesis | 5', 3', or Internal | RNA, Modified RNA |

| Enzymatic (In Vitro Transcription) | Internal | RNA |

| Enzymatic (Terminal Transferase) | 3' End | RNA, Modified RNA |

Studies of RNA-Protein Interactions

Understanding the interactions between RNA molecules and RNA-binding proteins (RBPs) is fundamental to deciphering many cellular processes. nih.gov Fluorescently labeled RNA, synthesized using this compound, is a powerful tool for investigating these interactions both in vitro and in vivo. nih.govthermofisher.com

Several biophysical techniques leverage fluorescently labeled RNA to characterize RNA-protein complexes. springernature.com For example, in fluorescence resonance energy transfer (FRET) studies, an RNA molecule can be labeled with 6-FAM (as a donor or acceptor fluorophore) to measure distances and conformational changes upon protein binding. researchgate.net Another common technique is the electrophoretic mobility shift assay (EMSA), where a fluorescently labeled RNA probe is incubated with a protein of interest, and the formation of a slower-migrating RNA-protein complex is detected by the fluorescent signal. thermofisher.com

In cellular contexts, fluorescently labeled RNA can be introduced into cells to visualize its localization and interaction with specific proteins. Techniques such as fluorescence correlation spectroscopy (FCS) and single-molecule tracking can provide quantitative data on binding affinities and kinetics within the complex cellular environment. unc.edu

Application in Fluorescence In Situ Hybridization (FISH) for RNA Visualization

Fluorescence in situ hybridization (FISH) is a powerful technique for visualizing the location and abundance of specific RNA molecules within fixed cells and tissues. springernature.com This method relies on the hybridization of a fluorescently labeled nucleic acid probe to its complementary target RNA sequence. Probes synthesized with this compound are well-suited for this application due to the bright and stable fluorescence of the 6-FAM dye. nih.govnih.gov

In a typical RNA FISH experiment, cells or tissues are fixed to preserve their structure and then permeabilized to allow the entry of the fluorescent probes. The probes, labeled with 6-FAM, are then hybridized to the target RNA. After washing away unbound probes, the sample is visualized using a fluorescence microscope. The resulting fluorescent spots reveal the subcellular localization of the target RNA. nih.gov

A more advanced application is single-molecule FISH (smFISH), which uses multiple, short oligonucleotide probes that bind along the length of a single RNA molecule. bruker.combmbreports.org When these probes, each carrying a fluorophore like 6-FAM, bind to the same RNA molecule, the combined fluorescence is bright enough to be detected as a single diffraction-limited spot, allowing for the precise quantification of individual RNA molecules. springernature.com The use of probes with stable linkages, such as that provided by the serinol backbone, is important for the robustness of these quantitative imaging techniques. glenresearch.com

Studies of Nucleic Acid Structure and Dynamics

Fluorescence spectroscopy, utilizing probes incorporated via reagents like this compound, is a valuable tool for studying the structure and dynamics of nucleic acids. nih.gov By strategically placing a fluorescent label within a DNA or RNA molecule, researchers can monitor conformational changes and interactions in real-time. nih.gov

Fluorescence Resonance Energy Transfer (FRET) is a particularly powerful technique in this context. nih.gov By labeling a nucleic acid with two different fluorophores (a donor and an acceptor, one of which can be 6-FAM), the distance between the two labels can be measured. mdpi.com This allows for the study of folding and unfolding pathways of complex RNA structures, such as ribozymes and riboswitches, as well as DNA bending and looping induced by protein binding. nih.gov

Fluorescence anisotropy or polarization can also be used to study the dynamics of nucleic acids. Changes in the rotational motion of a fluorescently labeled nucleic acid upon binding to another molecule can be detected as a change in the polarization of the emitted fluorescence. This provides information about the size and shape of the complex and can be used to determine binding affinities. researchgate.net The stable attachment of the fluorophore provided by the serinol linkage is crucial for the accuracy of these sensitive measurements. glenresearch.com

Conformation and Interaction Analysis of DNA and RNA

Fluorescently labeled oligonucleotides are instrumental in elucidating the complex structures and dynamics of DNA and RNA. nih.gov Techniques such as Fluorescence Resonance Energy Transfer (FRET) rely on the non-radiative transfer of energy between a donor and an acceptor fluorophore. mdpi.comnih.gov When these dyes are in close proximity (typically 1-10 nm), changes in the distance or orientation between them, often resulting from conformational shifts in the nucleic acid, can be monitored through changes in fluorescence. mdpi.com

Fluorescein is a commonly employed donor fluorophore in FRET studies due to its favorable spectral properties. mdpi.comnih.govnih.gov By incorporating this compound at a specific site within an oligonucleotide and a suitable acceptor at another, researchers can investigate various structural phenomena:

DNA and RNA Bending: FRET has been successfully used to observe the bending of DNA and RNA caused by bulge loops or protein binding. cgohlke.comnih.gov

Junction Conformations: The conformation of complex nucleic acid structures like 4-way junctions can be probed using FRET. cgohlke.com

Hybridization Dynamics: The process of DNA and RNA hybridization can be monitored in real-time. mdpi.com

Protein-Nucleic Acid Interactions: The binding of proteins to DNA or RNA can induce conformational changes that are detectable by FRET. mdpi.com

The serinol backbone of this compound offers a stable and flexible linkage for the fluorescein moiety, which is crucial for accurate reporting of molecular dynamics. glenresearch.com

| Application | Technique | Role of this compound | Key Findings |

| DNA/RNA Bending | FRET | Provides the donor fluorophore (fluorescein) for distance measurements. | Allows for the quantification of bending angles induced by structural elements or protein binding. cgohlke.comnih.gov |

| Nucleic Acid Hybridization | FRET | Acts as a reporter in hybridization assays. mdpi.com | Enables real-time monitoring of duplex formation and dissociation. |

| Protein-Nucleic Acid Interaction | FRET, Fluorescence Anisotropy | The attached fluorescein probe reports on changes in the local environment upon protein binding. | Reveals conformational changes in both the nucleic acid and the protein during complex formation. mdpi.com |

Research on Branched DNA (bDNA) and Comb-Shaped Architectures

Branched DNA (bDNA) and comb-shaped DNA are synthetic nucleic acid structures with multiple single-stranded "arms" extending from a central backbone. These architectures have found significant utility in fields such as molecular diagnostics and DNA nanotechnology due to their ability to amplify signals. nih.gov

The synthesis of these complex structures can be achieved using non-nucleosidic branching phosphoramidites. nih.gov Fluorescently labeled oligonucleotides are crucial for the characterization and validation of these branched structures. By hybridizing fluorescently labeled probes, complementary to the different arms of the bDNA, researchers can confirm the successful synthesis and assess the hybridization capability of the construct. nih.gov

This compound can be used to label these detection probes, providing a robust fluorescent signal for analysis by methods such as fluorescence microscopy. nih.gov The ability to introduce one or several fluorescein residues via the serinol backbone is advantageous for creating highly sensitive probes. glenresearch.com

| bDNA/Comb Architecture Application | Role of this compound | Analysis Method | Significance |

| Validation of Synthesis | Labeling of complementary probes for hybridization to bDNA arms. | Fluorescence Microscopy | Confirms the successful incorporation of different DNA branches. nih.gov |

| Hybridization Assays | Serves as the fluorescent reporter in signal amplification cassettes. | Fluorescence Detection | Enables highly sensitive detection of target nucleic acids in diagnostic assays. |

| DNA Nanotechnology | Provides a means to visualize and track the assembly of DNA-based nanostructures. | Single-Molecule Fluorescence | Facilitates the study of the structural integrity and dynamic behavior of DNA nanodevices. |

Exploration of Acyclic Nucleic Acids (e.g., Serinol Nucleic Acid - SNA)

Acyclic nucleic acids are analogues of DNA and RNA where the sugar-phosphate backbone is replaced with a more flexible, open-chain structure. nih.gov One such analogue is Serinol Nucleic Acid (SNA), which has garnered significant interest due to its unique properties, including high affinity for RNA and resistance to nuclease degradation. nih.govnih.govrsc.org

A prominent application of SNA is in the construction of ultrasensitive molecular beacons. nih.govnih.govspringernature.com These are hairpin-shaped oligonucleotides with a fluorophore at one end and a quencher at the other. In the closed state, the fluorescence is quenched. Upon hybridization to a target sequence, the hairpin opens, separating the fluorophore and quencher, resulting in a fluorescent signal. thno.org

Molecular beacons composed entirely of SNA have demonstrated superior performance compared to their DNA-based counterparts, exhibiting higher sensitivity for RNA detection in cellular environments. nih.govnih.gov this compound is a suitable reagent for incorporating the necessary fluorophore into these SNA-based molecular beacons. The serinol backbone of the phosphoramidite is congruent with the SNA structure, ensuring the integrity and functionality of the probe.

| Acyclic Nucleic Acid Research | Specific Application | Role of this compound | Key Advantages of SNA-based Probes |

| Serinol Nucleic Acid (SNA) | Ultrasensitive Molecular Beacons | Incorporation of the fluorescein reporter group at the terminus of the SNA sequence. | Higher affinity for RNA targets, increased sensitivity, and enhanced nuclease resistance. nih.govnih.gov |

| SNA in Diagnostics | Fluorescence in situ hybridization (FISH) | Labeling of SNA probes for the visualization of RNA in fixed cells. nih.govspringernature.com | Improved signal-to-noise ratio for clearer imaging of target mRNA. nih.gov |

| SNA in Therapeutics | Antisense Oligonucleotides | While not a direct fluorescent application, the serinol backbone is explored for therapeutic oligonucleotides. rsc.org | SNA-modified antisense oligonucleotides have shown potential for splice-modulation. rsc.org |

Functionalization of Biomolecules Beyond Oligonucleotides (e.g., proteins, antibodies)

While phosphoramidite chemistry is primarily designed for the synthesis of oligonucleotides, the functional groups introduced by reagents like those based on the serinol backbone can be leveraged for the subsequent conjugation to other biomolecules such as proteins and antibodies. This typically involves a multi-step approach.

A common strategy is to first synthesize an oligonucleotide containing a reactive group using a modified phosphoramidite. For instance, an Amino-Modifier Serinol Phosphoramidite can be used to introduce a primary amine at a specific position within the oligonucleotide. glenresearch.com This amino-modified oligonucleotide can then be purified and subsequently conjugated to a protein or antibody through amine-reactive cross-linking chemistry. For example, the amine group on the oligonucleotide can react with an N-hydroxysuccinimide (NHS) ester-functionalized protein.

Historically, reagents like fluorescein isothiocyanate (FITC) have been used to directly label antibodies and other proteins through reaction with amine groups. researchgate.net The use of an oligonucleotide-based labeling strategy, enabled by reagents like this compound and corresponding amino-modifiers, allows for the highly specific placement of one or more fluorophores onto a larger biomolecule via the oligonucleotide as a carrier. This approach can be beneficial for applications requiring precise control over the location and stoichiometry of labeling.

| Biomolecule | Conjugation Strategy | Role of Serinol-based Phosphoramidites | Potential Application |

| Proteins | Amine-reactive cross-linking | An amino-modifier serinol phosphoramidite is used to create an amino-functionalized, fluorescein-labeled oligonucleotide for subsequent conjugation to the protein. | Creating fluorescent protein-DNA conjugates for studying protein-DNA interactions or for use in immunoassays. |

| Antibodies | Site-specific conjugation | A fluorescein-labeled oligonucleotide with a reactive handle (e.g., an amine or thiol) is attached to the antibody. | Development of antibody-oligonucleotide conjugates for targeted imaging or therapeutic delivery. |

Comparative Analysis and Future Research Directions

Versatility of the Serinol Scaffold for Diverse Research Modifications

The serinol backbone is not limited to the attachment of fluorescein (B123965). Its chemical structure provides a versatile platform for a wide range of modifications, enabling the synthesis of oligonucleotides with diverse functionalities for various research applications.

Amino-Modifier Serinol Phosphoramidite (B1245037) and its corresponding CPG (Controlled Pore Glass) solid support are used to introduce primary amino groups at specific positions within an oligonucleotide. glenresearch.comgenelink.comglenresearch.com This can be at the 5' or 3' end, or internally between two bases. genelink.combiosyn.com The introduced primary amino group serves as a reactive handle for subsequent conjugation with a variety of molecules, such as other labels, affinity tags, or proteins. genelink.com

The amino group is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which can be removed either on the synthesis column for solid-phase conjugation or during the final deprotection step for solution-phase conjugation. glenresearch.com This allows for the attachment of ligands that are supplied as NHS esters or isothiocyanates, which react with the primary amine to form stable amide or thiourea (B124793) bonds, respectively. genelink.com Examples of molecules that can be conjugated in this manner include biotin (B1667282), digoxigenin, and various fluorescent dyes and quenchers. genelink.com

The serinol scaffold is also employed for the direct incorporation of biotin and thiol groups into oligonucleotides. Protected Biotin Serinol Phosphoramidite and CPG are available for this purpose. glenresearch.comglenresearch.comglenresearch.com The biotin is often protected with a t-butylbenzoyl group to prevent unwanted side reactions at the active sites of the biotin molecule during phosphoramidite chemistry, especially when using nucleophilic activators. glenresearch.comglenresearch.com This protecting group is easily removed during the standard oligonucleotide cleavage and deprotection steps. glenresearch.comglenresearch.com

For thiol-modification, Dithiol Serinol Phosphoramidite and the corresponding CPG are utilized. glenresearch.comglenresearch.com This reagent features a unique architecture that moves the bulky dithiol group away from the phosphate (B84403) backbone, which is particularly advantageous for applications such as conjugation to gold surfaces. glenresearch.comglenresearch.com The long spacer arm of the Dithiol Serinol modifier also facilitates multiple consecutive incorporations without compromising coupling efficiency. glenresearch.comglenresearch.com

The serinol backbone has been adapted for use in click chemistry, a set of powerful and highly specific reactions for bioconjugation. glenresearch.com Reagents such as Alkyne-Serinol phosphoramidite allow for the introduction of an alkyne group at the 5' terminus or at internal positions of an oligonucleotide. glenresearch.com This alkyne-modified oligonucleotide can then be reacted with an azide-containing molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole linkage. genelink.com

For copper-free click chemistry, DBCO-Serinol phosphoramidite is available. glenresearch.comglenresearch.com Dibenzocyclooctyne (DBCO) is a strained alkyne that reacts efficiently with azides without the need for a copper catalyst, which can be toxic to biological systems. glenresearch.com The DBCO-Serinol phosphoramidite allows for the placement of the DBCO group at any desired location within an oligonucleotide sequence, and multiple additions are possible. glenresearch.com This enables the straightforward conjugation of DBCO-modified oligonucleotides with azide-functionalized biomolecules in a bioorthogonal manner. biosyn.com

The following table provides an overview of the various modifications possible with the serinol scaffold:

| Modification Type | Serinol-Based Reagent | Functionality Introduced | Primary Application |

|---|---|---|---|

| Amino-Modification | Amino-Modifier Serinol Phosphoramidite/CPG glenresearch.comgenelink.comglenresearch.com | Primary Amine (-NH2) genelink.com | Post-synthesis conjugation of labels, tags, and proteins. genelink.com |

| Biotinylation | Protected Biotin Serinol Phosphoramidite/CPG glenresearch.comglenresearch.comglenresearch.com | Biotin | Affinity purification and detection. |

| Thiol-Modification | Dithiol Serinol Phosphoramidite/CPG glenresearch.comglenresearch.com | Dithiol | Conjugation to surfaces (e.g., gold) and maleimide-activated molecules. glenresearch.comglenresearch.com |

| Click Chemistry | Alkyne-Serinol Phosphoramidite glenresearch.com | Alkyne | Copper-catalyzed click chemistry (CuAAC). glenresearch.com |

| DBCO-Serinol Phosphoramidite glenresearch.comglenresearch.com | Dibenzocyclooctyne (DBCO) glenresearch.com | Copper-free click chemistry. glenresearch.com |

Development of Photostable Probes Using Serinol Backbones (e.g., COT Serinol Phosphoramidite)

A significant challenge in fluorescence-based applications is the photobleaching, or fading, of fluorescent dyes upon prolonged exposure to light. This phenomenon occurs when a fluorophore enters an excited triplet state through intersystem crossing, leading to irreversible photochemical destruction. glenresearch.com The development of photostable probes is critical for improving the reliability and duration of fluorescence imaging experiments.

The serinol backbone has proven to be an effective scaffold for creating such probes by facilitating the attachment of photoprotective agents. glenresearch.com A prime example is the COT Serinol Phosphoramidite, which incorporates cyclooctatetraene (B1213319) (COT), a well-established triplet state quencher (TSQ). glenresearch.comglenresearch.com COT is compatible with standard DNA synthesis and deprotection conditions. glenresearch.com When positioned next to a fluorescent dye, COT effectively quenches the dye's destructive triplet state, promoting a return to the ground state and thereby reducing photobleaching. glenresearch.com

| Compound | Function | Mechanism | Advantage |

|---|---|---|---|

| COT Serinol Phosphoramidite | Photostabilizing Agent | Links a triplet state quencher (Cyclooctatetraene) to a fluorophore via a flexible serinol backbone. | Reduces photobleaching and increases photon yield of the fluorophore. glenresearch.com |

| Cyanine 5 (Cy5) | Fluorescent Dye | Emits light upon excitation; prone to photobleaching. | Bright fluorophore used in imaging; benefits from photostabilization. glenresearch.com |

Potential for Novel Research Tool Development

The unique chemical properties of the serinol scaffold, as utilized in 6-Fluorescein Serinol Phosphoramidite, position it as a versatile platform for the development of the next generation of research tools. Its stability and synthetic tractability open avenues for new dyes, advancements in synthetic biology, and deeper biochemical investigations.

Exploration of New Fluorescent Dyes and Reporter Groups with the Serinol Scaffold

The serinol backbone, a 1,3-diol structure, provides a robust and versatile scaffold for linking not only fluorescein but a wide array of other molecules to oligonucleotides. glenresearch.com Unlike 1,2-diol backbones, the serinol structure is not susceptible to a dephosphorylation side reaction, which can lead to the loss of the label during oligo synthesis and deprotection. glenresearch.comglenresearch.com This inherent stability makes it an ideal platform for developing novel probes.

The serinol scaffold has already been used to create various modifiers for oligonucleotides, including amino-modifiers and dithiol linkers. glenresearch.comglenresearch.com These functional groups serve as chemical handles for attaching a diverse range of reporter groups, beyond standard fluorophores. This opens possibilities for creating multi-functional probes for advanced bioimaging and diagnostics. rsc.orgnih.gov For example, new fluorescent dyes with unique spectral properties, quantum yields, and environmental sensitivities can be coupled to the serinol backbone. biologists.comthieme-connect.de This could lead to the development of highly specific probes for fluorescence in situ hybridization (FISH), where the high affinity and stability of the serinol linkage would be advantageous. springernature.comnih.gov Furthermore, the scaffold could be employed in the design of sophisticated activity-based probes (ABPs) for studying enzyme function, where precise positioning of a reporter group is essential. nih.govnih.govfrontiersin.org

| Serinol-Based Reagent | Attached Group | Potential Application | Reference |

|---|---|---|---|

| This compound | 6-Fluorescein (6-FAM) | Standard fluorescent labeling of oligonucleotides. | glenresearch.comglenresearch.com |

| Amino-Modifier Serinol Phosphoramidite | Amino group (Fmoc-protected) | Post-synthesis conjugation of NHS-ester activated molecules (e.g., dyes, ligands). | glenresearch.comglenresearch.com |

| Dithiol Serinol Phosphoramidite | Dithiol (from lipoic acid) | Attachment to surfaces (e.g., gold) or use in redox-sensitive assays. | glenresearch.comglenresearch.com |

| COT Serinol Phosphoramidite | Cyclooctatetraene (COT) | Covalent attachment of a photostabilizing agent next to a fluorophore. | glenresearch.com |

Advancement in Nucleic Acid Engineering and Synthetic Biology Research

The serinol backbone is the central component of Serinol Nucleic Acid (SNA), a synthetic xeno-nucleic acid (XNA) with significant potential in nucleic acid engineering and synthetic biology. biosyn.comglenresearch.comresearchgate.net SNA features nucleobases linked by an acyclic serinol-phosphodiester backbone. glenresearch.comglenresearch.com This structural modification imparts several advantageous properties compared to native DNA and RNA.

Key properties of SNA include:

Enhanced Stability : SNAs exhibit remarkable resistance to degradation by nucleases, which extends their functional lifespan in biological environments. biosyn.comglenresearch.com

High Binding Affinity : Oligonucleotides composed entirely of SNA can hybridize with high affinity to complementary SNA, DNA, and particularly RNA strands, forming stable right-handed helices. biosyn.comglenresearch.com In fact, SNA binds to RNA more strongly than DNA does. glenresearch.com

Tunable Duplex Stability : While single SNA substitutions in a DNA duplex can be destabilizing, with melting temperature (Tm) reductions ranging from 0.5 to 12 °C, fully modified SNA oligonucleotides form stable duplexes. biosyn.com

These properties make SNAs valuable tools for various applications. They have been incorporated into siRNAs to reduce off-target effects and used to construct highly sensitive molecular beacons for RNA imaging in cells. springernature.comnih.govbiosyn.com Their ability to selectively bind to mRNA transcripts makes them promising candidates for antisense and RNAi therapies. biosyn.com As research progresses, SNAs are poised to play an increasingly important role in the development of novel diagnostics and therapeutics. biosyn.com

Broader Impact on Fundamental Biochemical and Biophysical Studies

The development of robust labeling reagents like this compound has a significant impact on fundamental biochemical and biophysical research. nih.govcornell.edu Fluorescently labeled oligonucleotides are indispensable tools for investigating the structure, dynamics, and interactions of nucleic acids and proteins. cornell.edunih.gov

Techniques such as Förster resonance energy transfer (FRET), fluorescence correlation spectroscopy (FCS), and single-molecule fluorescence microscopy rely on the precise placement of stable fluorophores. cornell.edunih.gov The stable, non-degrading linkage provided by the serinol backbone ensures that the fluorophore remains attached throughout the experiment and does not interfere with the biological system under study, leading to more accurate and reliable data. glenresearch.com

The enhanced photostability offered by probes using serinol-linked quenchers, such as COT Serinol Phosphoramidite, allows for longer observation times, which is crucial for studying slow biological processes. glenresearch.com These advanced tools enable researchers to probe complex mechanisms, including DNA replication and repair, transcription, and RNA folding. nih.govcornell.edu The ability to create custom-labeled, nuclease-resistant probes using the serinol scaffold facilitates detailed studies in complex cellular environments, ultimately broadening our understanding of fundamental biological processes at the molecular level. biosyn.comnih.gov

Q & A

Q. Design Considerations :

- Excitation Source : Use a laser or filter set near 498 nm (e.g., argon-ion 488 nm line).

- Multiplexing : Avoid spectral overlap with TET (λex/em: 521/536 nm) or HEX (535/556 nm) in multicolor assays .

- Quenching Effects : Optimize probe length and secondary structure to minimize Förster resonance energy transfer (FRET) between adjacent fluorophores .

Basic: What storage conditions are recommended for this compound to maintain stability?

Methodological Answer:

- Short-Term Storage : Store at –20°C in anhydrous acetonitrile (MeCN) under inert gas (argon or nitrogen) to prevent hydrolysis .

- Long-Term Stability : For extended storage (>6 months), lyophilize the compound and keep at –80°C in a desiccated environment .

- Handling : Use moisture-free solvents and anhydrous synthesis conditions to avoid degradation of the phosphoramidite .

Advanced: How to resolve discrepancies in fluorescence quantum yield measurements for 6-Fluorescein Serinol-labeled probes?

Methodological Answer:

Discrepancies may arise from:

- Solvent Effects : Quantum yield (Φ) varies with solvent polarity. Use standardized buffers (e.g., 0.1 M PBS, pH 7.4) for measurements .

- Instrument Calibration : Validate fluorometer settings using a reference dye (e.g., fluorescein in 0.1 N NaOH, Φ = 0.95) .

- Probe Purity : Confirm oligonucleotide purity via MALDI-TOF MS to rule out unlabeled strands or hydrolysis products contributing to signal noise .

Advanced: How does the serinol backbone influence enzymatic compatibility in PCR or exonuclease assays?

Methodological Answer:

- Structural Advantage : The 1,3-diol backbone positions the fluorophore away from the phosphate backbone, reducing steric hindrance with DNA polymerases or exonucleases .

- 3’-Terminal Modifications : When labeled at the 3’ end, use 3’-(6-Fluorescein) CPG supports to block exonuclease digestion, enabling applications like qPCR probes .

- Enzyme Screening : Test multiple polymerase systems (e.g., Taq, Phusion) to identify compatibility, as processivity may vary with label placement .

Advanced: What strategies enable multiple incorporations of 6-Fluorescein Serinol modifications without reducing synthesis yield?

Methodological Answer:

- Stepwise Coupling : Use a 10-fold excess of phosphoramidite and extended coupling times (180–300 seconds) for each modification .

- Spacer Design : Incorporate serinol-based spacers (e.g., Dithiol Serinol Phosphoramidite) between fluorophores to reduce steric clashes and improve coupling efficiency .

- Deprotection Optimization : Avoid harsh conditions (e.g., prolonged ammonium hydroxide treatment) that may degrade the fluorophore. Use tert-butylphenoxyacetyl (tac) protection for nucleobases to allow mild deprotection .

Advanced: How to validate site-specific incorporation of 6-Fluorescein Serinol using analytical techniques?

Methodological Answer:

- MALDI-TOF MS : Compare observed vs. theoretical molecular weights (MW) to confirm label addition. For example, a 20-mer oligonucleotide with one 6-Fluorescein modification should show a ~1,176 Da increase .

- HPLC Analysis : Use ion-pairing chromatography (e.g., triethylammonium acetate buffer) to resolve labeled vs. unlabeled strands based on hydrophobicity .

- Enzymatic Digestion : Treat with phosphodiesterase I and analyze fragments via CE-LIF to confirm label position .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.